rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid
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Overview
Description
Rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO5 and its molecular weight is 299.2. The purity is usually 95.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid involves several key steps, including the formation of the morpholine ring, the introduction of the trifluoromethyl group, and the protection of functional groups. Common synthetic routes include the nucleophilic substitution of appropriate starting materials followed by functional group modifications under controlled conditions.
Industrial Production Methods: : Industrial production often utilizes automated continuous flow processes to ensure high yield and purity. The reaction conditions are meticulously monitored to achieve consistent quality. Key reagents and catalysts used in industrial synthesis include trifluoromethylating agents and protective group chemistry to manage the reactivity of intermediate compounds.
Chemical Reactions Analysis
Types of Reactions: : rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type offers insights into the compound's reactivity and potential for modification.
Common Reagents and Conditions: : Typical reagents include strong acids or bases for catalyzing reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminium hydride. Reaction conditions vary widely, from ambient temperature reactions to those requiring elevated temperatures and pressures.
Major Products: : Reactions involving this compound often yield derivatives with modified functional groups, which can be useful intermediates for further chemical synthesis. For example, oxidation may convert the morpholine ring into more reactive carbonyl-containing structures.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound is valuable for studying the effects of trifluoromethyl groups on ring structures and their reactivity.
Biology: : Its unique functional groups make it an interesting molecule for probing biological interactions, particularly in enzyme inhibition studies.
Industry: : Its use in industrial applications includes the development of advanced materials and chemical intermediates with tailored properties.
Mechanism of Action: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, thereby influencing the molecular pathways in which these targets are involved. For instance, the trifluoromethyl group enhances the compound's lipophilicity, improving its membrane permeability and interactions with hydrophobic active sites.
Comparison with Similar Compounds
Comparison: : Compared to similar compounds, rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds often lack this group, resulting in different reactivity and biological activity profiles.
List of Similar Compounds
Morpholine-3-carboxylic acid
4-(tert-Butoxycarbonyl)morpholine
Trifluoromethyl derivatives of morpholine
Properties
CAS No. |
2679950-54-8 |
---|---|
Molecular Formula |
C11H16F3NO5 |
Molecular Weight |
299.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.